
1-(6-Bromopyridin-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-2-yl)propan-1-one is a chemical compound with the CAS Number: 341556-25-0 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 1-(6-bromopyridin-2-yl)propan-1-one .
Synthesis Analysis
The synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one involves the use of lithium hexamethyldisilazane in tetrahydrofuran at -78℃ for approximately 0.166667 hours . This is followed by the addition of ethyl oxalyl chloride in tetrahydrofuran at 20℃ for 2 hours .Molecular Structure Analysis
The InChI code for 1-(6-Bromopyridin-2-yl)propan-1-one is 1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Bromopyridin-2-yl)propan-1-one has a molecular weight of 214.06 . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass of the compound is 212.97893 . It has a topological polar surface area of 30 and a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
"1-(6-Bromopyridin-2-yl)propan-1-one" and its derivatives are key intermediates in the synthesis of 2-aminopyridines, which are compounds of significant biological and chemical importance. They serve as structural cores for bioactive natural products and medicinally important compounds. A study highlighted efficient methods for preparing 6-substituted 2-aminopyridines, showcasing the compound's utility in creating diverse bioactive molecules through cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).
Photophysical Studies
The compound has been used in photophysical studies to understand the behavior of probes in various solvents. This research is vital for applications in studying biological systems, where the compound's derivatives help in probing the properties governing max emission in solvents commonly used in peptide and protein studies (Moreno Cerezo et al., 2001).
Material Science Applications
In material science, derivatives of "1-(6-Bromopyridin-2-yl)propan-1-one" have been used to develop novel materials with specific properties. For instance, lithium and potassium amides of sterically demanding aminopyridines have been synthesized, showcasing the compound's versatility in creating complex organometallic structures with potential applications in catalysis and materials science (Scott et al., 2004).
Antimicrobial and Chemopreventive Agents
Furthermore, the compound's framework has been utilized to synthesize antimicrobial and chemopreventive agents. For example, novel hybrid bromopyridine-chalcones, designed by structurally combining (naphtho)chalcone and (bromo)pyridine skeletons, have been synthesized and evaluated for their ability to induce phase II enzymes, demonstrating potential as cancer chemopreventive agents (Cabrera, Cerecetto, & González, 2016).
Neurogenesis
Another research study investigated derivatives of P7C3, which include compounds related to "1-(6-Bromopyridin-2-yl)propan-1-one," for their ability to induce neurogenesis in rat neural stem cells. These findings highlight the potential therapeutic applications of such compounds in neurodegenerative diseases and brain injury recovery processes (Shin et al., 2015).
Safety and Hazards
The compound is associated with the GHS06 pictogram . The signal word for this compound is “Danger” and it has hazard statements H301, H311, H331 . Precautionary statements associated with this compound include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJDERWIPGCXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


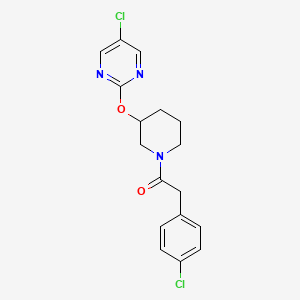
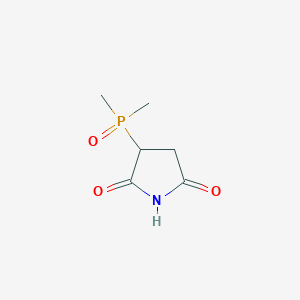
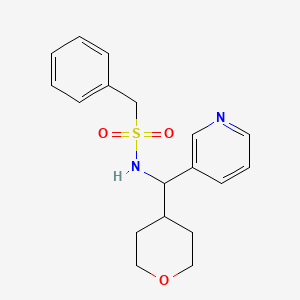
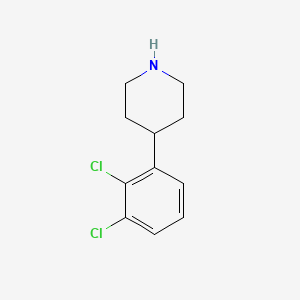
![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)
![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)
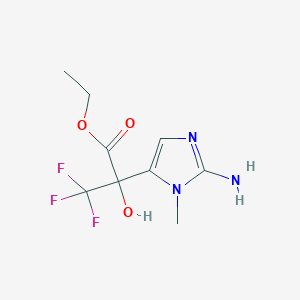
![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)
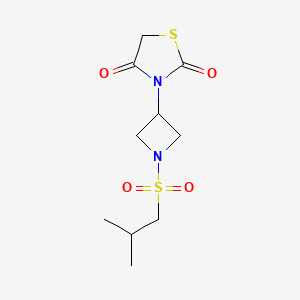


![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)